molecular formula C6H11ClN2 B1460549 1-ethyl-3-methyl-1H-pyrazole hydrochloride CAS No. 57241-76-6

1-ethyl-3-methyl-1H-pyrazole hydrochloride

Cat. No. B1460549
CAS RN: 57241-76-6
M. Wt: 146.62 g/mol
InChI Key: ZPBZWSDWBGOYGU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole hydrochloride is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3-methyl-1H-pyrazole hydrochloride consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-3-methyl-1H-pyrazole hydrochloride include its appearance as white to cream or pale yellow crystals or powder or crystalline powder. Its assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%, and its melting point (clear melt) is 136.0-145.0°C .

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives serve as important raw materials and intermediates in organic synthesis . They are used to create a wide variety of complex organic molecules for various applications.

Pharmaceuticals

Pyrazole derivatives have been found to exhibit diverse biological activities, making them valuable in the field of medicine . They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agrochemicals

In the agrochemical industry, pyrazole derivatives are used to develop new pesticides and herbicides . Their unique chemical properties make them effective in controlling a variety of pests and weeds.

Dye Industry

Pyrazole derivatives are also used in the dye industry . They can be used to produce a wide range of colors and have applications in textiles, paper, leather, and other materials.

Catalyst Development

Some pyrazole derivatives have been used in the development of catalysts . These catalysts can be used in various chemical reactions, improving their efficiency and selectivity.

Material Science

In material science, pyrazole derivatives have been used in the synthesis of novel materials with unique properties . These materials have potential applications in areas like electronics, photonics, and energy storage.

Safety and Hazards

1-Ethyl-3-methyl-1H-pyrazole hydrochloride can cause skin irritation and serious eye irritation. If inhaled, it may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, future research and development in synthetic techniques and biological activity related to pyrazole derivatives are expected .

properties

IUPAC Name

1-ethyl-3-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c1-3-8-5-4-6(2)7-8;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBZWSDWBGOYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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